molecular formula C7H13NO3 B3042330 N-Acetyl-D-Norvaline CAS No. 57357-56-9

N-Acetyl-D-Norvaline

Cat. No. B3042330
CAS RN: 57357-56-9
M. Wt: 159.18 g/mol
InChI Key: BSYFPUSAWVWWDG-ZCFIWIBFSA-N
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Description

N-Acetyl-D-Norvaline is an organic compound . It is used in peptide synthesis .


Synthesis Analysis

The synthesis of N-Acetyl-D-Norvaline involves using valeric acid as the raw material. The process includes acyl chlorination, α-position bromination, ammoniation, resolution, and hydrolysis .


Chemical Reactions Analysis

While specific chemical reactions involving N-Acetyl-D-Norvaline are not detailed in the search results, it is used in peptide synthesis .


Physical And Chemical Properties Analysis

N-Acetyl-D-Norvaline is a solid substance . Its molecular weight is 159.18 .

Scientific Research Applications

Optical Resolution in Chemistry

N-Acetyl-D-Norvaline has been used in the optical resolution of certain compounds. Shiraiwa et al. (1991) demonstrated the optical resolution of ammonium salts of N-acetyl-DL-norvaline, highlighting its role in achieving high-purity substances in chemical syntheses (Shiraiwa et al., 1991).

Enzymatic Activation and Kinetics

The compound has been studied for its role in enzyme kinetics, particularly in the activation of trypsin. Research by Aisina and Manenkova (1982) focused on how N-acetyl-L-norvaline methyl ester affects the kinetics of trypsin hydrolysis, an aspect critical for understanding enzyme behavior and designing enzyme inhibitors (Aisina & Manenkova, 1982).

Biosynthesis Studies

Kisumi, Sugiura, and Chibata (1976) explored the biosynthesis of norvaline and related compounds in Serratia marcescens, providing insights into microbial amino acid production, which is relevant for both basic biology and industrial applications (Kisumi et al., 1976).

Pharmaceutical Applications

N-Acetyl-D-Norvaline has significance in pharmaceutical manufacturing. For instance, Yunlong et al. (2017) developed a method for producing L-norvaline, a key intermediate in the production of the antihypertensive drug Perindopril, using a desymmetrization process involving N-Acetyl-D-Norvaline (Yunlong et al., 2017).

Antibiotic Development

Research by Miyake (1960) synthesized δ-hydroxy-γ-oxo-L-norvaline, an antibiotic compound, using N-acetyl-δ-hydroxy-γ-oxo-DL-norvaline, showcasing the role of N-Acetyl-D-Norvaline derivatives in developing new antibiotics (Miyake, 1960).

Glycoprotein Catabolism

Kuranda and Aronson (1986) investigated the effect of 5-diazo-4-oxo-L-norvaline on lysosomal glycoprotein catabolism in rat liver, indicating a potential role in understanding lysosomal enzyme functions and disorders (Kuranda & Aronson, 1986).

Safety And Hazards

When handling N-Acetyl-D-Norvaline, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(2R)-2-acetamidopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFPUSAWVWWDG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-Norvaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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